3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

Catalog No.
S6595172
CAS No.
2061980-11-6
M.F
C9H22Cl2N2
M. Wt
229.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-1-methylpiperidin-4-amine dihydrochlor...

CAS Number

2061980-11-6

Product Name

3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

IUPAC Name

1-methyl-3-propan-2-ylpiperidin-4-amine;dihydrochloride

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

InChI

InChI=1S/C9H20N2.2ClH/c1-7(2)8-6-11(3)5-4-9(8)10;;/h7-9H,4-6,10H2,1-3H3;2*1H

InChI Key

KVCYVLBQUWERNB-UHFFFAOYSA-N

SMILES

CC(C)C1CN(CCC1N)C.Cl.Cl

Canonical SMILES

CC(C)C1CN(CCC1N)C.Cl.Cl

3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound characterized by its unique substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The molecular formula for this compound is C₉H₂₂Cl₂N₂, and it has a molecular weight of 229.19 g/mol. It is often utilized in various scientific research applications due to its potential interactions with biological systems and its utility as a synthetic intermediate in organic chemistry .

Chemical Identity

-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound. It belongs to a class of organic compounds called piperidines, which contain a six-membered ring of carbon atoms with a nitrogen atom in the ring. This specific compound has additional functional groups attached to the ring, including an isopropyl group, a methyl group, and two hydrochloride groups.

Availability

, including:

  • Oxidation: Can form N-oxides of 3-Isopropyl-1-methylpiperidin-4-amine.
  • Reduction: May yield secondary or tertiary amines.
  • Substitution: Capable of generating various substituted piperidine derivatives.

These reactions are typically facilitated under controlled conditions, employing bases like sodium hydroxide or potassium carbonate to promote nucleophilic substitution reactions .

Research indicates that 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride may exhibit significant biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This modulation can lead to various biological effects, making it a candidate for therapeutic applications .

The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride generally involves the following steps:

  • Starting Materials: The synthesis typically begins with 1-methylpiperidin-4-amine and isopropyl halides.
  • Reaction Conditions: The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
  • Purification: Following the reaction, the product is purified using recrystallization or chromatography techniques.

In industrial settings, the process is scaled up using industrial-grade reagents and optimized conditions to maximize yield and purity .

3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has several notable applications:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects and interactions with biomolecules.
  • Industrial Use: Employed in the production of specialty chemicals and materials .

Several compounds share structural similarities with 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride. These include:

Compound NameSimilarity Index
1-Methylpiperidin-4-amine dihydrochloride1.00
3-Isopropyl-1-methylpiperazin-2-one dihydrochloride0.96
3-Methyl-1,4'-bipiperidine dihydrochloride0.96
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride0.96
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride0.96

Uniqueness: The distinct substitution pattern on the piperidine ring of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride contributes to its unique chemical reactivity and biological properties compared to these similar compounds .

This compound's unique characteristics make it a valuable subject for ongoing research in both synthetic chemistry and pharmacology.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

228.1160041 g/mol

Monoisotopic Mass

228.1160041 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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